IC 101

HSP90 inhibition Akt dephosphorylation apoptosis induction

IC 101 is a cyclic hexadepsipeptide antibiotic isolated from Streptomyces albulus MJ202-72F3. This compound is distinguished from conventional immunosuppressants by its dual mechanism: noncompetitive inhibition of HSP90-ATP binding (leading to Akt dephosphorylation and Raf-1 degradation) and potent antagonism of cell adhesion to fibronectin, laminin, and collagen type IV. It is an essential tool for research requiring simultaneous HSP90 functional inhibition and ECM adhesion blockade. Not interchangeable with calcineurin or mTOR inhibitors.

Molecular Formula C39H66N8O13
Molecular Weight 854.993
CAS No. 154272-92-1
Cat. No. B1146504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIC 101
CAS154272-92-1
SynonymsIC 101
Molecular FormulaC39H66N8O13
Molecular Weight854.993
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IC 101 (CAS 154272-92-1): Sourcing Guide for a Streptomyces-Derived Cyclic Hexadepsipeptide with HSP90 Inhibitory and Cell Adhesion Antagonist Activity


IC 101 (CAS 154272-92-1) is a cyclic hexadepsipeptide antibiotic isolated from Streptomyces albulus MJ202-72F3 [1]. This natural product exhibits a dual pharmacological profile characterized by inhibition of heat shock protein 90 (HSP90) ATP-binding activity in a noncompetitive manner [2] and antagonism of cell adhesion to extracellular matrix (ECM) components [1]. IC 101 is distinguished from conventional calcineurin inhibitors (e.g., cyclosporine A, tacrolimus) and mTOR inhibitors (e.g., sirolimus) by its unique capacity to induce apoptosis via Akt dephosphorylation [2] while simultaneously suppressing ECM-dependent cellular adhesion [1].

Why IC 101 Cannot Be Substituted with Calcineurin Inhibitors, mTOR Inhibitors, or Generic HSP90 Antagonists


IC 101 exhibits a mechanism-of-action profile that is mechanistically distinct from, and not interchangeable with, standard-of-care immunosuppressants. Calcineurin inhibitors (cyclosporine A, tacrolimus) suppress IL-2 transcription via NFAT blockade [1]; mTOR inhibitors (sirolimus, everolimus) arrest cell cycle progression [2]; neither class directly antagonizes ECM adhesion nor induces apoptosis through HSP90-Akt axis disruption. Conventional HSP90 inhibitors (geldanamycin, 17-AAG) bind competitively to the ATP-binding pocket, whereas IC 101 inhibits HSP90-ATP binding noncompetitively and promotes Raf-1 degradation [3]. Furthermore, the ECM adhesion antagonist property of IC 101 is absent in all comparator classes, rendering substitution scientifically invalid for experimental systems requiring simultaneous HSP90 functional inhibition and adhesion blockade.

Quantitative Comparative Evidence: IC 101 Differentiation Metrics for Procurement Decision-Making


Noncompetitive HSP90-ATP Binding Inhibition vs. Competitive HSP90 Inhibitors: IC 101 Induces Raf-1 Degradation and Akt Dephosphorylation in L1210 Cells

IC 101 inhibits HSP90-ATP binding in a noncompetitive manner, distinguishing it from competitive ATP-pocket binders such as geldanamycin and 17-AAG [1]. In L1210 murine lymphocytic leukemia cells, IC 101 treatment resulted in measurable Raf-1 degradation and concentration-dependent inhibition of HSP90-Akt interaction [1].

HSP90 inhibition Akt dephosphorylation apoptosis induction cancer cell biology

ECM Adhesion Antagonism: IC 101 Inhibits Cell Adhesion to Fibronectin, Laminin, and Collagen Type IV

IC 101 strongly inhibited cell adhesion to multiple ECM components, a property absent in calcineurin inhibitors (cyclosporine A, tacrolimus) and mTOR inhibitors (sirolimus) [1]. The adhesion antagonism was observed across fibronectin, laminin, and collagen type IV substrates in B16 melanoma cells [1].

cell adhesion inhibition extracellular matrix fibronectin laminin collagen type IV

In Vivo Immunosuppressive Efficacy: IC 101 Suppresses Immune Responses in Murine Models

IC 101 demonstrated in vivo immunosuppressive activity in murine models, suppressing both delayed-type hypersensitivity (DTH) responses and antibody production [1]. This evidence establishes IC 101 as a functional immunosuppressant with measurable in vivo efficacy.

in vivo immunosuppression delayed-type hypersensitivity antibody production

IC 101 (CAS 154272-92-1): High-Fidelity Research Applications Grounded in Experimental Evidence


Investigating Noncompetitive HSP90 Inhibition and Akt-Dependent Apoptosis

IC 101 is optimally deployed in mechanistic studies examining HSP90 function where noncompetitive ATP-binding inhibition is required. The compound induces Raf-1 degradation and prevents HSP90-Akt interaction, culminating in Akt dephosphorylation and apoptotic cell death in L1210 cells [1]. This application is particularly relevant for research comparing allosteric vs. orthosteric HSP90 modulation, given the mechanistic divergence from competitive inhibitors such as geldanamycin and 17-AAG [1].

Dual-Mode Studies: ECM Adhesion Antagonism Combined with Immunosuppression

IC 101 provides a unique tool for experimental systems requiring concurrent inhibition of cell-ECM adhesion and immune suppression. The compound strongly inhibits adhesion to fibronectin, laminin, and collagen type IV [2], a property not shared by calcineurin inhibitors or mTOR inhibitors. This dual activity supports investigations in tumor microenvironment biology, leukocyte trafficking, and integrin-mediated signaling where adhesion blockade and immunomodulation are both desired endpoints [2].

In Vivo Immunosuppression Studies in Murine Models

For preclinical in vivo studies of immunosuppressive efficacy, IC 101 has demonstrated suppression of delayed-type hypersensitivity responses and antibody production in murine models [2]. Procurement of IC 101 is indicated for research programs evaluating alternative immunosuppressive mechanisms beyond calcineurin and mTOR pathways, with the caveat that detailed dose-response relationships require independent validation [2].

Natural Product Biosynthesis and Structural Derivatization Research

As a cyclic hexadepsipeptide featuring a C15 lipophilic side chain synthesized from acetate, propionate, and 3-methylbutyrate (derived from leucine) in Streptomyces [3], IC 101 serves as a scaffold for natural product chemistry and biosynthetic pathway elucidation. Researchers investigating Streptomyces secondary metabolism or seeking to derivatize the cyclic depsipeptide core for structure-activity relationship studies may select IC 101 based on its established biosynthetic origin and structural characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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